Tofacitinib Impurity

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tofacitinib impurity refers to the by-products or unintended compounds formed during the synthesis or degradation of tofacitinib, a janus kinase inhibitor used primarily for the treatment of rheumatoid arthritis and other autoimmune diseases . These impurities can arise from various stages of the manufacturing process or from the degradation of the final product over time. Monitoring and controlling these impurities is crucial for ensuring the safety and efficacy of the pharmaceutical product.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of tofacitinib impurities often involves specific synthetic routes designed to mimic the conditions under which these impurities are formed during the production of tofacitinib. For instance, one method involves dissolving the free tofacitinib raw material in a solvent, adding N-iodosuccinimide, and using a base for catalysis. The reaction is initiated by heating and then maintained by stirring until completion. Post-treatment steps include quenching the reaction, extracting the product, and purifying it through column chromatography .

Industrial Production Methods: Industrial production of tofacitinib and its impurities typically involves multi-step synthesis processes. The initial steps often include the synthesis of a piperidine ring intermediate containing a protecting group, followed by a coupling reaction with chlorinated 7H-pyrrolo[2,3-d]pyrimidine-4-yl to obtain tofacitinib . The impurities are then isolated and characterized for quality control purposes.

化学反応の分析

Types of Reactions: Tofacitinib impurities can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and nucleophiles like ammonia or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tofacitinib impurity might yield hydroxylated derivatives, while reduction might produce deoxygenated compounds .

科学的研究の応用

Analytical Methods for Tofacitinib Impurity Detection

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique employed for the quantification and characterization of tofacitinib impurities. Various studies have developed stability-indicating HPLC methods that allow for the separation and identification of related substances. For instance, a study established a reverse-phase liquid chromatographic method that demonstrated specificity and stability for detecting impurities such as amine, dihydro, and benzyl derivatives of tofacitinib .

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of tofacitinib under various stress conditions (e.g., acid/base hydrolysis, oxidation). These studies help identify degradation products that may arise during storage or processing, thereby informing quality control measures .

Case Studies on this compound Applications

-

Quality Control in Pharmaceutical Manufacturing

A patent outlines a method for detecting suspected genotoxic impurities in tofacitinib citrate using HPLC. This method effectively separates ethyl p-toluenesulfonate and butyl p-toluenesulfonate, which are classified as suspected genotoxic impurities by regulatory bodies. The detection limits were established according to ICH guidelines, ensuring compliance with safety standards . -

Stability Studies

Research focusing on the stability of tofacitinib formulations revealed that specific impurities could form during storage. A systematic review indicated that the detection of these impurities is critical for maintaining drug quality over time . The development of robust analytical methods enables manufacturers to monitor these impurities effectively. -

Regulatory Compliance

The European Medicines Agency has emphasized the importance of analyzing impurities in tofacitinib formulations to ensure patient safety. The assessment reports highlight that controlling impurity levels is essential for meeting regulatory requirements and maintaining therapeutic efficacy .

作用機序

The mechanism of action of tofacitinib impurity involves its interaction with various molecular targets and pathways. Tofacitinib itself is a janus kinase inhibitor that modulates cytokine signaling pathways critical to immune and inflammatory responses. The impurities may also interact with these pathways, potentially affecting the overall pharmacological profile of the drug. The primary targets include janus kinase 1, janus kinase 2, janus kinase 3, and tyrosine kinase 2 .

類似化合物との比較

Baricitinib: Another janus kinase inhibitor used for similar indications.

Ruxolitinib: A janus kinase inhibitor used primarily for myelofibrosis and polycythemia vera.

Upadacitinib: A selective janus kinase inhibitor used for rheumatoid arthritis.

Comparison: Tofacitinib impurity is unique in its specific formation pathways and the particular conditions under which it is produced. While similar compounds like baricitinib, ruxolitinib, and upadacitinib also inhibit janus kinase pathways, the impurities formed during their synthesis and degradation may differ in structure and properties. This uniqueness necessitates specific analytical methods and quality control measures for each compound .

生物活性

Tofacitinib, a Janus kinase (JAK) inhibitor, is primarily used for the treatment of autoimmune diseases such as rheumatoid arthritis. However, its impurities, particularly those classified as "Tofacitinib Impurity," have garnered attention due to their potential biological activity and implications for safety and efficacy. This article explores the biological activity of this compound, focusing on its genotoxicity, pharmacological effects, and analytical methods for detection.

Overview of this compound

This compound refers to various degradation products and synthetic byproducts that can arise during the manufacturing process of tofacitinib. These impurities can possess significant biological activity, potentially affecting the safety profile of the drug. Research indicates that certain impurities may exhibit genotoxic properties, raising concerns about their presence in pharmaceutical formulations.

Genotoxicity Studies

Genotoxicity is a critical area of concern for pharmaceutical impurities. Tofacitinib has been evaluated in several genotoxicity studies:

- In Vitro Studies : Tofacitinib was assessed for its potential to induce chromosomal aberrations in human lymphocytes. Results showed a statistically significant increase in chromosome aberrations at concentrations above 1700 µg/mL, indicating a dose-dependent relationship with genotoxic effects .

- In Vivo Studies : Animal studies revealed that while most genotoxicity tests were negative, there were indications of increased tumor incidence in high-dose groups, suggesting a possible link between impurity exposure and tumorigenesis .

Pharmacological Effects

The pharmacological effects of this compound are not yet fully understood, but preliminary findings suggest that these impurities may influence drug efficacy:

- Enhanced Delivery of Therapeutics : A study demonstrated that tofacitinib could enhance the delivery of antibody-based therapeutics to tumors by altering the tumor microenvironment (TME). This effect was attributed to reduced tumor-associated inflammatory cells, which may also be influenced by impurities present .

- Impact on Immune Response : Given that tofacitinib acts as an immunosuppressant, the presence of impurities could further modulate immune responses, potentially leading to adverse effects or altered therapeutic outcomes.

Analytical Methods for Detection

Accurate detection and quantification of Tofacitinib Impurities are essential for ensuring drug safety. Various analytical techniques have been developed:

- High-Performance Liquid Chromatography (HPLC) : HPLC has been validated for quantifying organic impurities in tofacitinib formulations. The method demonstrated specificity and accuracy with a limit of quantitation (LOQ) established at 0.10% concentration .

- Stability Testing : Stability studies under accelerated conditions revealed that certain impurities could increase over time, necessitating strict control measures during manufacturing .

Case Studies and Research Findings

Several case studies have highlighted the implications of Tofacitinib Impurities:

- Case Study on Genotoxic Impurities :

- Pharmacokinetic Study :

特性

CAS番号 |

1640972-35-5 |

|---|---|

分子式 |

C16H22N6O |

分子量 |

314.39 g/mol |

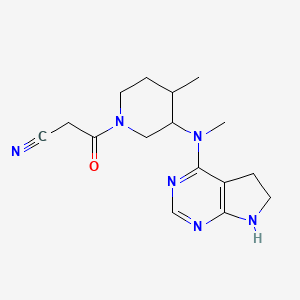

IUPAC名 |

3-[(3R,4R)-3-[6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl(methyl)amino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C16H22N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h10-11,13H,3-5,7-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1 |

InChIキー |

PEURVXMHTIUQCG-YPMHNXCESA-N |

SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

異性体SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

正規SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CCN3)C(=O)CC#N |

同義語 |

3-((3R,4R)-3-((6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。